D8-MMAE

LC-MS/MS Quantitative Bioanalysis Multiple Reaction Monitoring

For ADC developers, accurate quantitation of free MMAE payload is critical but challenged by matrix effects and analytical variability. D8-MMAE is the definitive solution-a stable isotope-labeled internal standard with +8 Da mass shift for perfect co-elution and spectrometric distinction. Key procurement values: - Enables matrix-corrected, regulatory-grade PK/PD data for IND/NDA submissions. - Eliminates ion suppression variability; validated for plasma, serum, and tumor homogenates. - Supplied with certified purity to establish low LLOQ and ensure data integrity.

Molecular Formula C39H59D8N5O7
Molecular Weight 726.03
Cat. No. B1191613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD8-MMAE
Molecular FormulaC39H59D8N5O7
Molecular Weight726.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D8-MMAE as Stable Isotope-Labeled Internal Standard


D8-MMAE is the deuterated form of the potent tubulin inhibitor and Antibody-Drug Conjugate (ADC) payload, Monomethyl Auristatin E (MMAE) . It is a synthetic isotopologue where eight hydrogen atoms are replaced by deuterium, resulting in a mass shift of +8 Da (m/z 726 vs. 718 for MMAE) [1]. While structurally an analog of the cytotoxic MMAE, D8-MMAE is functionally differentiated for use as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis, a role for which unlabeled MMAE or other structural analogs cannot be substituted due to fundamental mass spectrometry requirements .

Workflow
Quantitative LC-MS/MS bioanalysis
Selection
Stable isotope-labeled internal standard
Use context
Correction for ion suppression and sample variability

Why Unlabeled MMAE Cannot Substitute D8-MMAE


In quantitative LC-MS/MS bioanalysis, unlabeled MMAE is the analyte of interest and cannot function as its own internal standard due to identical mass and chromatographic behavior, which would co-elute and provide no correction for sample preparation variability, ion suppression, or instrument drift [1]. The substitution of D8-MMAE with a non-isotopic structural analog would also introduce unacceptable quantitative error, as different compounds exhibit unique ionization efficiencies, recovery rates, and matrix effects [2]. D8-MMAE's physicochemical near-identity to MMAE, save for its +8 Da mass difference, allows it to perfectly co-elute while being spectrometrically distinct, a critical requirement for accurate, matrix-corrected quantification in complex biological matrices such as plasma, serum, or tumor homogenates .

Unlabeled MMAE co-elution
Identical mass and retention prevent independent MS detection; provides no matrix effect correction.
Non-isotopic structural analog
Divergent ionization efficiency and recovery rates introduce systematic quantification error.

Key Differentiators of D8-MMAE


MRM-Based Differentiation from MMAE

D8-MMAE is distinguished from its non-deuterated comparator, MMAE, by a specific and consistent mass shift that enables its unique detection in multiple reaction monitoring (MRM) assays [1]. This mass difference allows for the co-elution and separate quantification of the analyte (MMAE) and the internal standard (D8-MMAE), a critical requirement for accurate LC-MS/MS analysis [2].

MRM differentiation
Head-to-head
D8-MMAE 727.6→134.1 vs MMAE 718.8→134.1
Supports distinct MS detection
Configuration prerequisite for LC-MS/MS assay
LC-MS/MS Quantitative Bioanalysis Multiple Reaction Monitoring

Validated In Vivo Pharmacokinetic Performance

D8-MMAE has been validated as an internal standard in published pharmacokinetic studies for MMAE-based ADCs. In a study on therapeutic index improvement, D8-MMAE was used to quantify the cumulative urinary excretion of MMAE in mice [1]. This application demonstrates its practical utility in differentiating the pharmacokinetic outcomes of different dosing regimens.

In vivo PK quantification
Head-to-head
3.3× higher MMAE excretion with co-administered Fab (2625 vs 789 ng)
Supports PK exposure-model comparison
In vivo mouse model; D8-MMAE as ISTD
ADC Development Pharmacokinetics In Vivo Quantification

Certified High Purity for Assay Accuracy

Commercially available D8-MMAE is supplied with a certified purity of ≥98% (often >99%) [1]. This is a critical differentiator when compared to using a non-validated, synthesized in-house deuterated compound or a non-deuterated analog, where purity and the presence of contaminating unlabeled MMAE would directly compromise the accuracy and lower limit of quantification (LLOQ) of the analytical assay [2].

Certified purity
Specification review
≥98% (up to 99.29%)
Ensures reliable LLOQ
High isotopic enrichment minimizes unlabeled contaminant
Analytical Chemistry Quality Control Internal Standard

Defined Solution Stability Profile

Vendor specifications provide a defined stability profile for D8-MMAE, which is crucial for planning experimental workflows and managing inventory [1]. This information allows labs to anticipate and prevent loss of potency, a variable that could introduce error into long-term comparative studies if not controlled.

Solution stability
Data to verify
3 months (−20°C solution) vs 36 months (powder)
Informs aliquot and storage planning
Avoid repeated freeze-thaw for analytical consistency
Laboratory Management Stability Storage

Application Scenarios for D8-MMAE


Free Payload Quantification in ADC PK Studies

The primary and most validated application for D8-MMAE is its use as an internal standard to quantify the concentration of free MMAE released from ADCs in complex biological matrices (e.g., plasma, serum, tumor tissue). This application is supported by its distinct MRM transition [1] and its demonstrated use in published in vivo studies [2]. For scientists developing or evaluating MMAE-based ADCs, this is a critical analytical tool for generating robust PK/PD data.

Regulatory Bioanalytical Method Validation

D8-MMAE is the gold-standard internal standard for developing and validating LC-MS/MS assays intended for IND/NDA regulatory submissions [1]. The use of a SIL internal standard is a key requirement for meeting regulatory guidelines on bioanalytical method validation, which demand high accuracy and precision [2]. Its high certified purity [3] is essential for establishing the assay's lower limit of quantification (LLOQ) and ensuring data integrity.

In Vitro ADC Catabolism and Payload Release

Researchers investigating the intracellular catabolism of ADCs and the kinetics of payload release can employ D8-MMAE to accurately measure MMAE concentrations in cell lysates or culture media [1]. This quantitative data is crucial for comparing the efficiency of different ADC constructs, linker technologies, or for investigating mechanisms of resistance, as shown in protocols for measuring intratumoral MMAE concentration [2].

Matrix Effect Correction in Tumor Homogenates

When quantifying MMAE in tumor tissue from xenograft models, the complex and variable nature of the tumor matrix can cause significant ion suppression in LC-MS/MS analysis. The use of D8-MMAE as a co-eluting internal standard is the most effective way to correct for these matrix effects, ensuring the measured intratumoral MMAE concentrations accurately reflect the true drug exposure and correlate reliably with tumor growth inhibition data [1].

Application
Selection Property
Validation Focus
ADC free payload PK bioanalysis
Co-eluting SIL internal standard
Matrix-corrected quantification in biological matrices
Bioanalytical method validation
Certified isotopic enrichment and purity
LLOQ establishment and accuracy/precision review
In vitro ADC catabolism studies
Cell lysate and media quantification
Payload release kinetics and linker comparison
Tumor homogenate matrix correction
Co-elution for ion suppression correction
Intratumoral concentration accuracy in xenograft models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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